molecular formula C9H16O4 B14002329 1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol CAS No. 60249-13-0

1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol

Cat. No.: B14002329
CAS No.: 60249-13-0
M. Wt: 188.22 g/mol
InChI Key: LIHANRBIPQOTFY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol is an organic compound characterized by a furan ring substituted with two methoxy groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol typically involves the reaction of 2,5-dimethoxyfuran with a suitable propanol derivative under controlled conditions. One common method involves the use of a catalytic system to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy groups and the furan ring play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, influencing its biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethoxy-2H-furan-5-yl)propan-1-ol is unique due to the presence of both methoxy groups and the furan ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

60249-13-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-(2,5-dimethoxy-2H-furan-5-yl)propan-1-ol

InChI

InChI=1S/C9H16O4/c1-4-7(10)9(12-3)6-5-8(11-2)13-9/h5-8,10H,4H2,1-3H3

InChI Key

LIHANRBIPQOTFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(C=CC(O1)OC)OC)O

Origin of Product

United States

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